
4-((Dimethylamino)methyl)-6-nitro-2-phenyl-5-benzofuranol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Dimethylamino)methyl)-6-nitro-2-phenyl-5-benzofuranol hydrochloride is a complex organic compound with a unique structure that includes a benzofuran ring, a nitro group, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-6-nitro-2-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting with the formation of the benzofuran ring. The process may include nitration, reduction, and substitution reactions. Specific reagents and conditions vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Dimethylamino)methyl)-6-nitro-2-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can produce various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4-((Dimethylamino)methyl)-6-nitro-2-phenyl-5-benzofuranol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((Dimethylamino)methyl)-6-nitro-2-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets. The nitro group and dimethylamino group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
Dimethylamine: A simpler compound with a dimethylamino group.
Dimethylethanolamine: Contains both a dimethylamino group and an alcohol group.
Uniqueness
4-((Dimethylamino)methyl)-6-nitro-2-phenyl-5-benzofuranol hydrochloride is unique due to its combination of a benzofuran ring, nitro group, and dimethylamino group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63112-48-1 |
|---|---|
Molekularformel |
C17H17ClN2O4 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
(5-hydroxy-6-nitro-2-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H16N2O4.ClH/c1-18(2)10-13-12-8-15(11-6-4-3-5-7-11)23-16(12)9-14(17(13)20)19(21)22;/h3-9,20H,10H2,1-2H3;1H |
InChI-Schlüssel |
KMVPIIAKAGYKOV-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CC1=C(C(=CC2=C1C=C(O2)C3=CC=CC=C3)[N+](=O)[O-])O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


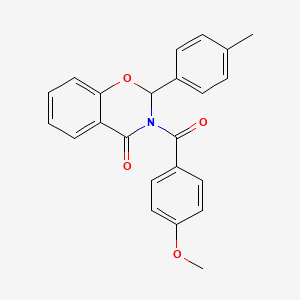
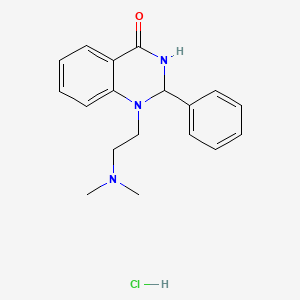
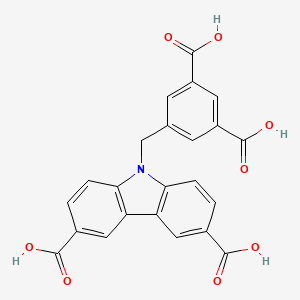
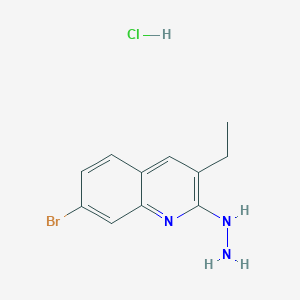
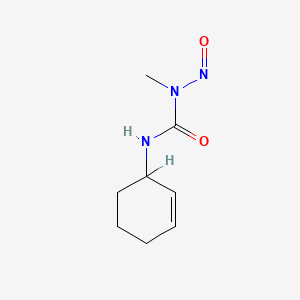
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)
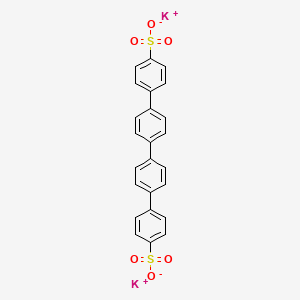
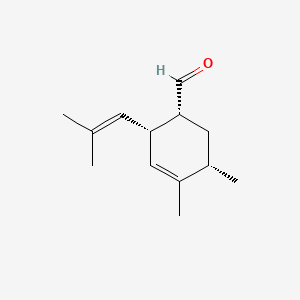

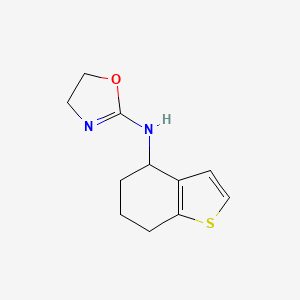
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
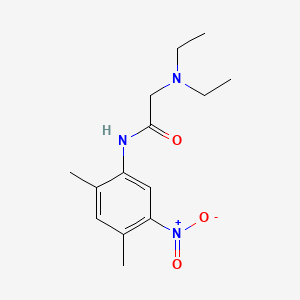
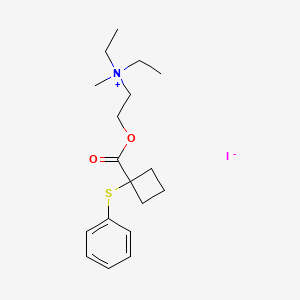
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)
